molecular formula C9H13N3 B2835841 N-allyl-5,6-dimethylpyrimidin-4-amine CAS No. 2166914-55-0

N-allyl-5,6-dimethylpyrimidin-4-amine

Cat. No.: B2835841
CAS No.: 2166914-55-0
M. Wt: 163.224
InChI Key: LTDRRENOBKDUIB-UHFFFAOYSA-N
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Description

N-allyl-5,6-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.224 g/mol. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. Pyrimidines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of N-allyl-5,6-dimethylpyrimidin-4-amine typically involves the reaction of 5,6-dimethylpyrimidin-4-amine with allyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-allyl-5,6-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like sodium hydride (NaH) for deprotonation, and solvents such as tetrahydrofuran (THF) or ethanol. Major products formed from these reactions include various substituted pyrimidines and functionalized allyl derivatives.

Scientific Research Applications

N-allyl-5,6-dimethylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyrimidines.

    Medicine: Derivatives of this compound may exhibit pharmacological activities such as antiviral, anticancer, or antimicrobial properties, making it a potential candidate for drug development.

    Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-allyl-5,6-dimethylpyrimidin-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but common targets include nucleic acid synthesis enzymes, kinases, and G-protein coupled receptors (GPCRs). The compound’s effects are mediated through binding interactions, leading to changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

N-allyl-5,6-dimethylpyrimidin-4-amine can be compared with other pyrimidine derivatives such as:

    5,6-Dimethylpyrimidin-4-amine: Lacks the allyl group, which may result in different reactivity and biological activity.

    N-allylpyrimidin-4-amine: Similar structure but without the methyl groups at positions 5 and 6, affecting its chemical properties and applications.

    N-allyl-2,4-diaminopyrimidine: Contains an additional amine group, which can influence its binding interactions and pharmacological profile.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

5,6-dimethyl-N-prop-2-enylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-4-5-10-9-7(2)8(3)11-6-12-9/h4,6H,1,5H2,2-3H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDRRENOBKDUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1NCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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